molecular formula C5H12ClNO2S B1462550 N-methyl-N-(2-methylpropyl)sulfamoyl chloride CAS No. 263169-14-8

N-methyl-N-(2-methylpropyl)sulfamoyl chloride

Cat. No.: B1462550
CAS No.: 263169-14-8
M. Wt: 185.67 g/mol
InChI Key: BSJMWAIBHXXHJE-UHFFFAOYSA-N
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Description

N-methyl-N-(2-methylpropyl)sulfamoyl chloride is an organic compound with the molecular formula C5H12ClNO2S. It is a sulfamoyl chloride derivative, characterized by the presence of a sulfonamide group attached to a methyl and a 2-methylpropyl group. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(2-methylpropyl)sulfamoyl chloride typically involves the reaction of N-methyl-N-(2-methylpropyl)amine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

N-methyl-N-(2-methylpropyl)amine+chlorosulfonic acidN-methyl-N-(2-methylpropyl)sulfamoyl chloride+HCl\text{N-methyl-N-(2-methylpropyl)amine} + \text{chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} N-methyl-N-(2-methylpropyl)amine+chlorosulfonic acid→N-methyl-N-(2-methylpropyl)sulfamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylpropyl)sulfamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonamide and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.

Major Products Formed

    Substitution Products: Depending on the nucleophile, the major products can be N-methyl-N-(2-methylpropyl)sulfonamides, ethers, or thioethers.

    Hydrolysis Products: The primary products of hydrolysis are N-methyl-N-(2-methylpropyl)sulfonamide and hydrochloric acid.

Scientific Research Applications

N-methyl-N-(2-methylpropyl)sulfamoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylpropyl)sulfamoyl chloride involves its reactivity as a sulfonylating agent. It can transfer the sulfonyl group to nucleophilic sites on other molecules, leading to the formation of sulfonamide bonds. This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(2-methylpropyl)sulfonamide
  • N-methyl-N-(2-methylpropyl)sulfonyl fluoride
  • N-methyl-N-(2-methylpropyl)sulfonyl bromide

Uniqueness

N-methyl-N-(2-methylpropyl)sulfamoyl chloride is unique due to its specific reactivity as a sulfonylating agent. Compared to similar compounds, it offers distinct advantages in terms of reaction conditions and the stability of the resulting products. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

N-methyl-N-(2-methylpropyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClNO2S/c1-5(2)4-7(3)10(6,8)9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJMWAIBHXXHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655804
Record name Methyl(2-methylpropyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263169-14-8
Record name N-Methyl-N-(2-methylpropyl)sulfamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263169-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl(2-methylpropyl)sulfamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methyl-N-(2-methylpropyl)sulfamoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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